2,7-Dimethylquinoline-3-carboxylic acid chemical properties
2,7-Dimethylquinoline-3-carboxylic acid chemical properties
Content Type: Technical Whitepaper / Synthetic Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists
Executive Summary
2,7-Dimethylquinoline-3-carboxylic acid (2,7-DMQ-3-CA) represents a specialized pharmacophore within the nitrogen-heterocycle class. Unlike the ubiquitous 4-oxo-quinoline-3-carboxylic acids (fluoroquinolone antibiotics), the fully aromatic 2,7-DMQ-3-CA scaffold serves as a critical intermediate in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of osanetant/talnetant) and Protein Kinase CK2 inhibitors . Its unique substitution pattern—featuring a 2-methyl group that blocks nucleophilic attack at the typically vulnerable C2 position and a 7-methyl group that modulates lipophilicity and electronic density—makes it a robust scaffold for structure-activity relationship (SAR) exploration.
This guide provides an authoritative breakdown of its physicochemical properties, a validated "modified Friedländer" synthetic protocol, and a strategic overview of its reactivity in drug design.
Molecular Architecture & Physicochemical Profile
The molecule exists as a zwitterionic species in neutral aqueous media due to the basicity of the quinoline nitrogen and the acidity of the carboxylic group. This dual nature dictates its solubility profile and purification strategies.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | 2,7-Dimethylquinoline-3-carboxylic acid | |
| CAS Number | 470702-35-3 | Acid form |
| CAS Number | 892874-65-6 | Ethyl ester precursor |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| Physical State | Off-white to pale yellow solid | High melting point (>230°C decomp.) |
| pKa (Acid) | ~3.8 - 4.2 | Carboxylic acid deprotonation |
| pKa (Base) | ~4.9 - 5.2 | Quinoline nitrogen protonation |
| LogP | 2.45 (Predicted) | Higher lipophilicity than unsubstituted quinoline-3-COOH |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar alkanes |
Synthetic Routes & Methodology
The Strategic Choice: Modified Friedländer Synthesis
While the Combes synthesis (aniline + diketone) typically yields 2,4-disubstituted quinolines, and the Meth-Cohn reaction targets 2-chloro-3-formyl derivatives, the Friedländer Condensation is the most regioselective route for 2,7-dimethyl-3-carboxy systems.
However, the instability of the required precursor, 2-amino-4-methylbenzaldehyde, necessitates a modified one-pot protocol . This approach utilizes the stable 2-nitro-4-methylbenzaldehyde, reducing it in situ (using Fe/AcOH or SnCl₂) in the presence of ethyl acetoacetate to trigger immediate cyclization. This prevents the self-condensation of the amino-aldehyde intermediate.
Synthesis Pathway Visualization
Figure 1: The Modified Friedländer Synthesis pathway, utilizing in situ reduction to bypass unstable intermediates.
Validated Experimental Protocols
Protocol A: Synthesis of Ethyl 2,7-Dimethylquinoline-3-carboxylate
Objective: Synthesis of the ester intermediate via in situ reduction/cyclization.
Reagents:
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2-Nitro-4-methylbenzaldehyde (1.0 eq)
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Ethyl acetoacetate (1.2 eq)
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Iron powder (4.0 eq)
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Glacial Acetic Acid (Solvent/Catalyst)
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Conc. HCl (Catalytic drop)
Step-by-Step Methodology:
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Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-nitro-4-methylbenzaldehyde (10 mmol) in glacial acetic acid (20 mL).
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Activation: Add ethyl acetoacetate (12 mmol) to the solution. Heat the mixture to 60°C.
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Reduction & Cyclization: Add Iron powder (40 mmol) portion-wise over 30 minutes. Expert Insight: Adding Fe too quickly can cause a violent exotherm. Monitor internal temperature.
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Reflux: Once addition is complete, raise temperature to 100°C (reflux) and stir for 3-4 hours. The reaction color will darken significantly.
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Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.
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Neutralization: Pour the filtrate into ice-water and neutralize with saturated NaHCO₃ solution (Caution: Gas evolution). Extract with Ethyl Acetate (3x).[1]
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield the ethyl ester.[2]
Protocol B: Hydrolysis to Free Acid
Objective: Conversion of the ethyl ester to the target carboxylic acid.
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Dissolution: Dissolve the ethyl ester (5 mmol) in Ethanol (15 mL).
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Saponification: Add 2M NaOH solution (10 mL, 4 eq).
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Reaction: Reflux for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The fluorescent ester spot should disappear.
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Isolation: Cool the mixture and evaporate ethanol under reduced pressure. Dilute the aqueous residue with water (10 mL).
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Precipitation (Critical Step): Acidify dropwise with 2M HCl to pH 3-4. The zwitterionic acid will precipitate as an off-white solid. Note: Do not over-acidify to pH < 1, or the hydrochloride salt may form, which is water-soluble.
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Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
Reactivity & Biological Applications[3][4][5]
Pharmacological Relevance
The 2,7-DMQ-3-CA scaffold is distinct from the 4-quinolone antibiotics (like ciprofloxacin) because it lacks the 4-oxo group. Its primary utility lies in:
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NK3 Receptor Antagonism: The 3-carboxylic acid is a handle for amide coupling to chiral amines (e.g., (S)-phenylglycine derivatives). The 2-methyl group provides steric bulk that locks the amide conformation, crucial for receptor binding affinity.
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CK2 Inhibition: Derivatives of quinoline-3-carboxylic acid have been identified as ATP-competitive inhibitors of Casein Kinase 2 (CK2), an enzyme upregulated in various cancers.
Functionalization Logic
Figure 2: Synthetic divergence from the carboxylic acid handle.
Key SAR Insight
The 7-methyl group is electron-donating, which increases the electron density of the aromatic ring system compared to the unsubstituted quinoline. This slightly increases the pKa of the ring nitrogen and enhances hydrophobic interactions within the binding pockets of target proteins (e.g., hydrophobic clefts in NK3 receptors).
References
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Friedländer Synthesis Mechanism & Modifications
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Marco-Contelles, J., et al. "The Friedländer reaction: synthetic and bioactive aspects." Chemical Reviews.
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Biological Activity (CK2 Inhibitors)
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Syniugin, A. R., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.
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NK3 Receptor Antagonists (Scaffold Relevance)
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Sarau, H. M., et al. "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.
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Physicochemical Data (PubChem)
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid" (Homolog Data).
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